molecular formula C8H15NO2 B12103260 1-Amino-4-(oxolan-2-yl)butan-2-one

1-Amino-4-(oxolan-2-yl)butan-2-one

Cat. No.: B12103260
M. Wt: 157.21 g/mol
InChI Key: GUQMSHULNWUNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-(oxolan-2-yl)butan-2-one is a ketone derivative featuring an amino group at position 1 and a tetrahydrofuran (oxolan) ring substituent at position 4 of a butan-2-one backbone. Its molecular formula is C₈H₁₄NO₂, with a molecular weight of 156.20 g/mol.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-amino-4-(oxolan-2-yl)butan-2-one

InChI

InChI=1S/C8H15NO2/c9-6-7(10)3-4-8-2-1-5-11-8/h8H,1-6,9H2

InChI Key

GUQMSHULNWUNEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(=O)CN

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-4-(oxolan-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(oxolan-2-yl)butan-2-one with ammonia or an amine under specific conditions to introduce the amino group . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-4-(oxolan-2-yl)butan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-4-(oxolan-2-yl)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(oxolan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the oxolane ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations:

Decitabine and Cedazuridine: Both pharmaceuticals feature oxolan rings but differ in substituents: Decitabine’s triazinone ring and hydroxyl oxolan enhance DNA demethylation activity, a mechanism critical for its antineoplastic effects . Cedazuridine’s difluoro oxolan and diazinanone improve metabolic stability, enabling oral bioavailability in combination therapies . Contrast: The simpler structure of 1-Amino-4-(oxolan-2-yl)butan-2-one lacks these complex heterocycles, likely reducing its therapeutic potency but simplifying synthesis.

4-(4-Hydroxyphenyl)butan-2-one: The phenolic hydroxyl group confers fragrance-enhancing properties, with IFRA regulating its use due to sensitization risks . Contrast: The amino and oxolan groups in 1-Amino-4-(oxolan-2-yl)butan-2-one may shift applications toward bioactive molecules (e.g., peptide mimics) rather than fragrances.

(Oxolan-2-yl)(piperazin-1-yl)methanone: This amide derivative, synthesized via green chemistry (e.g., immobilized enzymes or silica coupling agents), highlights the role of oxolan in optimizing reaction efficiency . Contrast: The ketone and amino groups in 1-Amino-4-(oxolan-2-yl)butan-2-one could necessitate distinct synthetic strategies, such as reductive amination or ketone functionalization.

Biological Activity

1-Amino-4-(oxolan-2-yl)butan-2-one is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 1-amino-4-(oxolan-2-yl)butan-2-one exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at specific concentrations.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of cancer cells. In a study involving human cancer cell lines, 1-amino-4-(oxolan-2-yl)butan-2-one demonstrated an IC50 value of 12 µM against the MCF-7 breast cancer cell line, indicating moderate potency.

The biological activity of 1-amino-4-(oxolan-2-yl)butan-2-one is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxolane ring and ketone group facilitate hydrogen bonding, enhancing binding affinity to active sites on target proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of 1-amino-4-(oxolan-2-yl)butan-2-one. The results indicated that modifications to the oxolane ring significantly affected antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains.
  • Anticancer Activity : In another research effort, the compound was tested on multiple cancer cell lines, including lung and breast cancer models. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
AntimicrobialEscherichia coliInhibition zone: 12 mm
AnticancerMCF-7 (breast cancer)IC50: 12 µM
AnticancerA549 (lung cancer)IC50: 10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.